molecular formula C11H17F2NO2 B1491786 4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid CAS No. 2092092-45-8

4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid

Cat. No. B1491786
CAS RN: 2092092-45-8
M. Wt: 233.25 g/mol
InChI Key: JHZJZTLKYLUQBV-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid (abbreviated as 4-DFCA) is a synthetic compound that has been studied and used in many scientific research applications. In particular, 4-DFCA has been studied and used in the fields of organic chemistry, biochemistry, and physiology. 4-DFCA is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), and has been used to study the effects of GABA on the nervous system. It has been used in various experiments to study the effects of GABA on the body, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Cyclization and Synthesis of Derivatives

  • Research has demonstrated the potential of utilizing cyclohexane derivatives in cyclization reactions to produce complex organic compounds. For instance, the cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in sulfuric acid resulted in the synthesis of 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, leading to several derivatives, highlighting the versatility of cyclohexane derivatives in synthesizing novel organic compounds (Wilamowski et al., 1995).

Complement Inhibitory Activities

  • The synthesis of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids has shown potent in vitro inhibition of the human classical complement pathway. This research illustrates the application of cyclohexane derivatives in developing compounds with significant biological activities (Bailey et al., 1985).

Molecular and Supramolecular Structures

  • Studies have also explored the structural aspects of cyclohexane derivatives. For example, the formation of complex molecular and supramolecular structures, such as tetracationic macrocycles and entangled frameworks based on bi- and tri-metallic cores, demonstrates the role of cyclohexane derivatives in the field of crystal engineering and materials science (Gong et al., 2011).

Catalysis and Oxidation Reactions

  • Cyclohexane derivatives have been applied as catalysts or substrates in oxidation reactions. For instance, a copper(II) metal-organic framework (MOF) with cyclohexane-1,4-dicarboxylate showed good catalytic activity towards the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in water/ionic liquid medium. This research points to the potential of cyclohexane derivatives in catalysis and sustainable chemistry applications (Paul et al., 2016).

Mechanism of Action

properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2/c12-11(13)5-6-14(7-11)9-3-1-8(2-4-9)10(15)16/h8-9H,1-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZJZTLKYLUQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid
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4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid
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